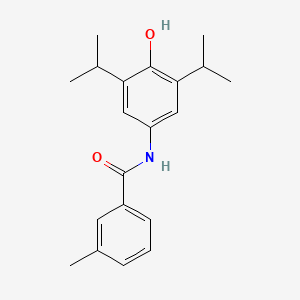

![molecular formula C15H23F3N4O2 B5567658 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This chemical compound belongs to a class of substances that exhibit significant interest due to their unique chemical structures and potential applications in various fields, excluding drug use and dosage, as well as side effects related information.

Synthesis Analysis

The synthesis of compounds similar to 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one often involves complex chemical reactions. A practical example is the regioselective synthesis involving ethyl 4,4,4-trifluoro-3-oxo-butyrate and various cyclization reactions to yield compounds with trifluoromethyl groups and pyridine derivatives (Yang et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing intricate details like discrete molecule formations, hydrogen bonding, and crystal structures. For instance, Zareef et al. (2008) described a structure with hydrogen bonds forming chains, illustrating the complexity of these molecules' architectures (Zareef et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving these compounds often entail regiospecific and stereoselective synthesis, as seen in the creation of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing their reactive versatility (Rahmati, 2011).

科学的研究の応用

Synthesis and Chemical Properties

- Regioselective Synthesis : A study by Yang et al. (2013) showcases the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, highlighting a method for incorporating trifluoromethyl groups into complex heterocyclic structures, which could be analogous to the synthesis strategies for the compound (Yang et al., 2013).

- Diverse Heterocycles from a Single Precursor : Honey et al. (2012) discuss the utility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile precursor for synthesizing a range of trifluoromethyl heterocycles, illustrating the compound's potential as a building block for various scientific applications (Honey et al., 2012).

Applications in Materials Science

- Electrosynthesis in Ionic Liquids : Research by Viau et al. (2014) on the electrosynthesis of polypyrrole thin films in different solvents, including those with trifluoromethyl groups, provides insights into the materials science applications of related compounds, potentially informing the use of the mentioned compound in advanced material fabrication (Viau et al., 2014).

Biologically Active Compound Synthesis

- Enzymatic Activity Enhancement : Abd and Awas (2008) explore the synthesis and enzymatic activity of pyrazolopyrimidinyl keto-esters, demonstrating how modifications to the molecular structure can influence biological activity, which may be relevant for the bioactivity studies of the compound (Abd & Awas, 2008).

Advanced Organic Synthesis Techniques

- Phosphine-Catalyzed Annulation : A study by Zhu et al. (2003) on the phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines highlights advanced organic synthesis techniques that could be applicable to the synthesis and functionalization of the compound of interest (Zhu et al., 2003).

特性

IUPAC Name |

5-butyl-4-ethyl-2-[2-oxo-2-[2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F3N4O2/c1-3-5-8-12-19-22(14(24)20(12)4-2)10-13(23)21-9-6-7-11(21)15(16,17)18/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKWYNIQOJOMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCCC2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

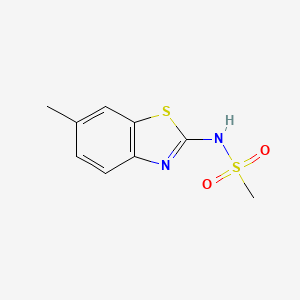

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)

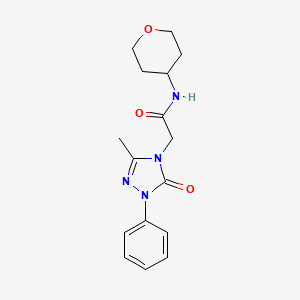

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

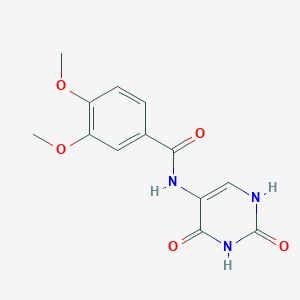

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)